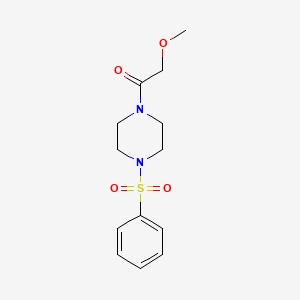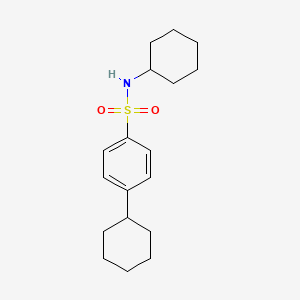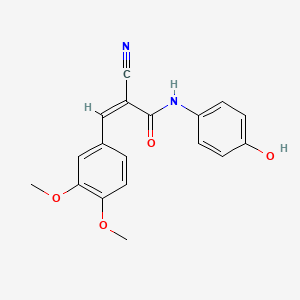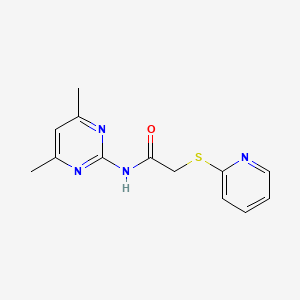
3-fluoro-N-(4-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized in the laboratory and has been found to exhibit various biochemical and physiological effects. The compound has been studied for its potential applications in medicinal chemistry, drug discovery, and other related fields.
作用机制
The mechanism of action of 3-fluoro-N-(4-methoxybenzyl)benzamide involves the inhibition of HDACs and LSD1 enzymes. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This results in the accumulation of acetylated histones and demethylated lysine residues, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory and neuroprotective effects in animal models. The compound has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. It has also been found to modulate the immune response and reduce inflammation in animal models.
实验室实验的优点和局限性
The advantages of using 3-fluoro-N-(4-methoxybenzyl)benzamide in lab experiments include its high potency, selectivity, and specificity for HDACs and LSD1 enzymes. The compound is easy to synthesize and has been optimized to achieve high yields and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. These factors need to be taken into consideration when designing experiments using the compound.
未来方向
There are several future directions for research on 3-fluoro-N-(4-methoxybenzyl)benzamide. These include the development of more potent and selective analogs of the compound, the investigation of its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease, and the optimization of its pharmacokinetic properties for clinical use. The compound also has potential applications as a fluorescent probe for imaging and detection of cancer cells, and further studies are needed to explore this area.
合成方法
The synthesis of 3-fluoro-N-(4-methoxybenzyl)benzamide involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces this compound as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
3-fluoro-N-(4-methoxybenzyl)benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a critical role in the regulation of gene expression and are known to be involved in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. The compound has also been studied for its potential applications as a fluorescent probe for imaging and detection of cancer cells.
属性
IUPAC Name |
3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTVSSPPFRFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)


![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)


![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
